molecular formula C6H12O3 B12733028 Methoxyisopropyl acetate, (R)- CAS No. 335203-11-7

Methoxyisopropyl acetate, (R)-

Cat. No.: B12733028
CAS No.: 335203-11-7
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-RXMQYKEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyisopropyl acetate, ®-, can be synthesized through the esterification of methoxyisopropanol with acetic acid. The reaction typically involves the use of an acid catalyst such as para-toluene sulfonic acid (pTSA) and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, methoxyisopropyl acetate is produced using reactive distillation, where the reboiler of the distillation column acts as a reactor. This method involves charging the reactor with acetic acid, methoxyisopropanol, and an entrainer like toluene, along with a homogeneous acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Methoxyisopropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts, water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

Methoxyisopropyl acetate is widely used in scientific research due to its solvent properties. It is employed in:

Mechanism of Action

Methoxyisopropyl acetate exerts its effects primarily through its solvent properties. It readily dissolves various organic compounds, facilitating their use in different applications. In the body, it is metabolized to methoxyisopropanol, which is further excreted unchanged or as propylene glycol .

Comparison with Similar Compounds

Methoxyisopropyl acetate is similar to other glycol ether acetates, such as:

  • Ethylene glycol monomethyl ether acetate
  • Propylene glycol monomethyl ether acetate

Compared to these compounds, methoxyisopropyl acetate is unique due to its lower toxicity and better safety profile, making it more suitable for use in cosmetics and personal care products .

Properties

CAS No.

335203-11-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[(2R)-1-methoxypropan-2-yl] acetate

InChI

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

LLHKCFNBLRBOGN-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](COC)OC(=O)C

Canonical SMILES

CC(COC)OC(=O)C

Origin of Product

United States

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